2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Overview
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a fluorinated organic compound that features a pyrrolidine ring substituted with a fluoromethyl group and an ethan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Fluoromethylation: The starting material, pyrrolidine, undergoes fluoromethylation to introduce the fluoromethyl group at the 3-position. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The fluoromethylated pyrrolidine is then subjected to amination to introduce the ethan-1-amine group. This step can be performed using ammonia or an appropriate amine source under elevated temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The fluoromethyl group can be reduced to a hydroxymethyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Various nucleophiles and bases can be used to facilitate substitution reactions.
Major Products Formed:
Amine Oxide: Resulting from the oxidation of the amine group.
Hydroxymethyl Derivative: Formed by the reduction of the fluoromethyl group.
Substituted Derivatives: Various nucleophilic substitution products depending on the reagents used.
Scientific Research Applications
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in the context of fluorine chemistry.
Industry: The compound can be utilized in the production of agrochemicals, materials, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine exerts its effects depends on its molecular targets and pathways. The fluoromethyl group can interact with various biological targets, potentially affecting enzyme activity, receptor binding, or cellular processes. The specific mechanism would need to be determined through experimental studies and molecular modeling.
Comparison with Similar Compounds
2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: A related compound with a similar structure but a different functional group.
3,3,3-Trifluoromethyl-2-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-amine: A more highly fluorinated analog.
Uniqueness: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine is unique due to its specific combination of fluoromethyl and amine groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-5-7-1-3-10(6-7)4-2-9/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDFIMRQMVCNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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